molecular formula C13H18Cl2N2O2S B6716209 1-(2,6-Dichlorophenyl)-4-(2-methylsulfonylethyl)piperazine

1-(2,6-Dichlorophenyl)-4-(2-methylsulfonylethyl)piperazine

Cat. No.: B6716209
M. Wt: 337.3 g/mol
InChI Key: IMKSMKJTJNZYPP-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)-4-(2-methylsulfonylethyl)piperazine is a chemical compound that features a piperazine ring substituted with a 2,6-dichlorophenyl group and a 2-methylsulfonylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichlorophenyl)-4-(2-methylsulfonylethyl)piperazine typically involves the reaction of 2,6-dichloroaniline with piperazine in the presence of a suitable base. The resulting intermediate is then reacted with 2-chloroethyl methyl sulfone under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorophenyl)-4-(2-methylsulfonylethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonylethyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted piperazine derivatives.

Scientific Research Applications

1-(2,6-Dichlorophenyl)-4-(2-methylsulfonylethyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)-4-(2-methylsulfonylethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may enhance binding affinity to certain targets, while the piperazine ring can modulate the compound’s overall activity. The methylsulfonylethyl group may influence the compound’s solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dichlorophenyl)piperazine: Lacks the methylsulfonylethyl group, which may result in different biological activity and solubility.

    4-(2-Methylsulfonylethyl)piperazine: Lacks the dichlorophenyl group, which may affect binding affinity and specificity.

    1-(2-Chlorophenyl)-4-(2-methylsulfonylethyl)piperazine: Similar structure but with only one chlorine atom, potentially altering its reactivity and biological effects.

Uniqueness

1-(2,6-Dichlorophenyl)-4-(2-methylsulfonylethyl)piperazine is unique due to the presence of both the dichlorophenyl and methylsulfonylethyl groups. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-4-(2-methylsulfonylethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O2S/c1-20(18,19)10-9-16-5-7-17(8-6-16)13-11(14)3-2-4-12(13)15/h2-4H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKSMKJTJNZYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCN1CCN(CC1)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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